Ethyl 2-dibutoxyphosphorylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a propyl chain with an ethoxycarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl [1-(ethoxycarbonyl)propyl]phosphonate typically involves the reaction of dibutyl phosphite with an appropriate alkyl halide under controlled conditions. One common method is the Arbuzov reaction, where dibutyl phosphite reacts with ethyl 3-bromopropionate in the presence of a base to yield the desired product. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of dibutyl [1-(ethoxycarbonyl)propyl]phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of biologically active molecules, including potential therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibutyl [1-(ethoxycarbonyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphonate group is particularly effective in forming stable complexes with metal ions, which can be exploited in various catalytic and inhibitory processes .
Comparison with Similar Compounds
- Dibutyl phosphite
- Ethyl 3-bromopropionate
- Phosphonic acid derivatives
Comparison: Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate is unique due to its specific structural features, such as the ethoxycarbonyl group and the propyl chain. These features confer distinct reactivity and stability compared to other phosphonates. For example, the presence of the ethoxycarbonyl group enhances its solubility in organic solvents and its ability to participate in esterification reactions .
Properties
Molecular Formula |
C14H29O5P |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
ethyl 2-dibutoxyphosphorylbutanoate |
InChI |
InChI=1S/C14H29O5P/c1-5-9-11-18-20(16,19-12-10-6-2)13(7-3)14(15)17-8-4/h13H,5-12H2,1-4H3 |
InChI Key |
CRKAPAAMVPOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(CC)C(=O)OCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.